1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, methyl ester
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Overview
Description
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, methyl ester is a chemical compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, methyl ester typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazine derivatives with esters or acid chlorides under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-carboxylic acid derivatives: These compounds share the oxadiazole core structure but differ in their substituents.
Piperazine derivatives: Compounds containing the piperazine ring, which may have different functional groups attached.
Uniqueness
1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, methyl ester is unique due to the combination of the oxadiazole ring and the piperazinyl group. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C8H12N4O3 |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
methyl 5-piperazin-1-yl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C8H12N4O3/c1-14-7(13)6-10-11-8(15-6)12-4-2-9-3-5-12/h9H,2-5H2,1H3 |
InChI Key |
FKYAAPSOTRAEEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(O1)N2CCNCC2 |
Origin of Product |
United States |
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